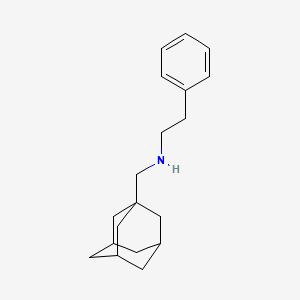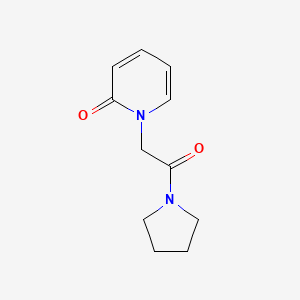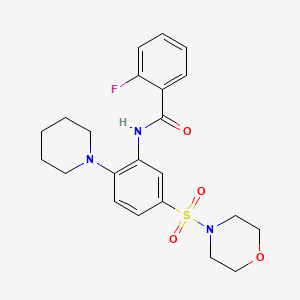![molecular formula C16H19N3O B7499628 [4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone or MIM-Pyr-MK is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of pyrrolidinyl benzamides and has been found to have promising results in various studies.
Mécanisme D'action
MIM-Pyr-MK acts as a positive allosteric modulator of mGluR5, which increases the receptor's activity. This leads to increased neurotransmitter release and improved synaptic plasticity, which can improve cognitive function. MIM-Pyr-MK has also been shown to activate the extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in neuronal survival and plasticity.
Biochemical and Physiological Effects
MIM-Pyr-MK has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models. It has also been found to have potential therapeutic effects in various neurological disorders, including schizophrenia, anxiety, and depression. MIM-Pyr-MK has been shown to improve synaptic plasticity and increase neurotransmitter release, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
MIM-Pyr-MK has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in high yields. However, MIM-Pyr-MK has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on MIM-Pyr-MK. One direction is to investigate its potential therapeutic effects in various neurological disorders, including schizophrenia, anxiety, and depression. Another direction is to study its mechanism of action in more detail, including its effects on the ERK signaling pathway. Additionally, the development of more potent and selective allosteric modulators of mGluR5 could lead to improved therapeutic options for these disorders.
Méthodes De Synthèse
The synthesis method of MIM-Pyr-MK involves the reaction of 4-(chloromethyl)phenylpyrrolidin-1-ylmethanone with 2-methylimidazole in the presence of a base. This reaction results in the formation of MIM-Pyr-MK in high yields. The purity of the compound can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
MIM-Pyr-MK has been studied for its potential pharmacological properties, including its ability to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological disorders, including schizophrenia, anxiety, and depression. MIM-Pyr-MK has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models.
Propriétés
IUPAC Name |
[4-[(2-methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-17-8-11-19(13)12-14-4-6-15(7-5-14)16(20)18-9-2-3-10-18/h4-8,11H,2-3,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIMFBFBCMRFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)

![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)



![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)

![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)


